5,7-Dibromobenzo[d]thiazole
Overview
Description
5,7-Dibromobenzo[d]thiazole (DBT) is a heterocyclic compound that has attracted significant attention due to its diverse applications in various fields of research and industry. It is a monomer used for the synthesis of light-emitting and conducting polymers for organic electronics .
Synthesis Analysis
The synthesis of 5,7-Dibromobenzo[d]thiazole was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents was also reported .
Molecular Structure Analysis
The molecular formula of 5,7-Dibromobenzo[d]thiazole is C7H3Br2NS and its molecular weight is 292.98 g/mol.
Chemical Reactions Analysis
The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .
Physical And Chemical Properties Analysis
5,7-Dibromobenzo[d]thiazole is a solid substance that should be stored in a refrigerator .
Scientific Research Applications
Synthesis of Low Bandgap Materials
5,7-Dibromobenzo[d]thiazole derivatives are utilized in the synthesis of low bandgap materials. A one-pot synthesis method has been developed for a related compound, 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, which is used in creating these materials via palladium-catalyzed coupling reactions (Tam et al., 2010).
Importance in Medicinal Chemistry
Thiazole, the core structure of 5,7-Dibromobenzo[d]thiazole, holds significant importance in medicinal chemistry. It's found in many natural and synthetic compounds with various therapeutic activities. The versatility of thiazole derivatives is demonstrated in their applications across a range of biological activities (Chhabria et al., 2016).
Application in Photovoltaic Materials Synthesis
The synthesis of various photovoltaic materials utilizes dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, including compounds like 4,7-Dibromobenzo[d][1,2,3]thiadiazole (Gudim et al., 2021).
Fluorescence Sensor Development
A thiazole-based conjugated polymer incorporating a derivative of 5,7-Dibromobenzo[d]thiazole has been synthesized for the direct and visual detection of Hg2+ and Ag+. This application demonstrates the material's potential in fluorescence sensing technologies (Li et al., 2015).
Cytotoxicity Evaluation in Cancer Research
Thiazole derivatives, structurally related to 5,7-Dibromobenzo[d]thiazole, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This highlights the potential application of such compounds in cancer research (Mohareb et al., 2017).
Exploration in Antimicrobial and Antitumor Activities
The diverse pharmacological activities of thiazole and bisthiazole derivatives, related to 5,7-Dibromobenzo[d]thiazole, have been documented, including their applications in antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects (Borcea et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,7-dibromo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZZTBKMNYONOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696632 | |
Record name | 5,7-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromobenzo[d]thiazole | |
CAS RN |
875-69-4 | |
Record name | 5,7-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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